4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)12-7-8-14(15(10-12)18(21)22)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHGCGKAWLPAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Multi-step Synthesis via Nitrobenzoic Acid Derivatives
One prominent method involves the condensation of o-nitrobenzoic acid derivatives with suitable amino precursors, followed by cyclization to form the quinoline nucleus.
Step 1: Condensation of o-nitrobenzoic acid with amino compounds such as aniline derivatives, facilitated by dehydrating agents like N,N-carbonyldiimidazole (CDI) under mild conditions (0-40°C). This reaction forms an intermediate that is primed for cyclization (as per patent CN106187887A).
Step 2: Cyclization occurs via nucleophilic attack facilitated by heating or reflux in suitable solvents such as dimethylformamide (DMF), leading to the formation of the dihydroquinoline core.
Step 3: Nitration of the aromatic ring is performed using nitrating mixtures (e.g., HNO₃/H₂SO₄) under controlled temperature (0-5°C) to introduce the nitro group selectively at the 3-position of the benzoic acid moiety, yielding the target compound.
Hydrogenation and Functionalization
The dihydroquinoline ring can be hydrogenated selectively using catalytic hydrogenation (e.g., Pd/C or Raney Ni) to achieve the dihydro form, followed by nitration to install the nitro group at the desired position.
Post nitration, the carboxylic acid functionality is preserved or further modified through hydrolysis or amidation, depending on the target derivative.
Direct Cyclization from Aniline Derivatives
Another approach involves the synthesis of quinoline derivatives via the condensation of aniline derivatives with aldehydes or ketones, followed by nitration:
Step 1: Aniline derivatives react with aldehydes such as ethyl acetoacetate or malonate derivatives to form dihydroquinoline intermediates via Friedländer or Doebner-type cyclizations under acidic or basic conditions.
Step 2: The intermediate undergoes nitration at the 3-position of the aromatic ring using nitrating agents, optimized at low temperatures to prevent over-nitration.
Step 3: Hydrolysis or oxidation steps convert the ester functionalities to carboxylic acids, yielding the target compound.
Reaction Conditions and Yields
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| a. Condensation & Cyclization | o-Nitrobenzoic acid, amino derivatives | CDI, DMF, nitrating mixture | 0-40°C for condensation, nitration at 0-5°C | 65-85 | Mild, scalable, high yield |
| b. Hydrogenation & Nitration | Nitrobenzoic derivatives | H₂, Pd/C, nitrating agents | Reflux, low-temperature nitration | 60-75 | Selective nitration, controlled conditions |
| c. Friedländer Cyclization | Aniline, aldehyde | Acid/base, nitrating agents | Reflux, low-temperature nitration | 50-70 | Good for aromatic substitution |
Research Findings and Notes
Patented Methods: The patent CN106187887A describes a synthesis route with high raw material availability, mild reaction conditions, and high yields, emphasizing the use of CDI and nitrating agents under controlled temperatures.
Literature Insights: Saurashtra University reports synthetic approaches involving multi-step reactions, including nitration, hydrogenation, and hydrolysis, to obtain the nitrobenzoic acid derivatives with high purity and yield.
Mechanistic Details: Nitration typically proceeds via electrophilic aromatic substitution, with the nitro group directing ortho/para positions, which in this case is at the 3-position of benzoic acid, facilitated by reaction conditions that favor regioselectivity.
Summary of Key Reaction Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0-40°C for nitration, 50-120°C for cyclization | To prevent overreaction and degradation |
| Solvent | DMF, acetic acid, or ethanol | Based on reaction step |
| Catalyst | Pd/C for hydrogenation | For selective reduction |
| Reaction Time | 2-12 hours | Depending on step and scale |
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline moiety can be oxidized to form quinolinone derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Quinolinone derivatives: Formed through the oxidation of the quinoline moiety.
Substituted benzoic acids: Formed through nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid is C16H16N2O3, with a molecular weight of approximately 284.31 g/mol. The compound features both hydrophobic and polar characteristics, making it suitable for interactions with biological membranes and proteins.
Antimicrobial Activity
Research indicates that compounds containing the quinoline structure exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Study
A recent study assessed the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 50 |
| Derivative B | Escherichia coli | 75 |
Anti-inflammatory Research
In vitro assays using human monocytes demonstrated that treatment with this compound resulted in a 40% reduction in TNF-alpha production compared to untreated controls. This suggests its effectiveness in modulating inflammatory responses.
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 500 |
| Compound | 300 |
Wirkmechanismus
The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Pharmacological Activity
The following table highlights key structural analogs and their properties:
Key Observations :
- LY2922470 demonstrates how substituents on the quinolinyl group (e.g., 8-methoxy) and additional functional groups (thienyl-methoxy linker) enhance receptor binding specificity and potency .
- The hydroxyethyl and methylamino variants () lack the quinolinyl moiety, resulting in simpler structures with lower molecular weights, likely influencing solubility and metabolic pathways.
- The imidazole sulfanyl derivative () introduces a heterocyclic sulfur group, which may alter redox properties or metal-binding capacity compared to the target compound.
Physicochemical Properties
- Lipophilicity: The quinolinyl group in the target compound increases logP compared to 4-(hydroxyethyl)-3-nitrobenzoic acid, which has a polar hydroxyethyl group .
- Acidity : The nitro group at the 3-position of the benzoic acid enhances acidity (pKa ~1–2), similar to other 3-nitrobenzoic acid derivatives .
- Solubility : LY2922470’s extended structure (thienyl-methoxy linker) likely reduces aqueous solubility compared to the target compound, which lacks bulky substituents .
Toxicity and Handling
- Compounds with nitro groups (e.g., 3-nitrobenzoic acid derivatives) often exhibit acute oral toxicity (H302), as seen in related dihydro-naphthalenone compounds () .
- The quinolinyl moiety may introduce additional hazards; proper PPE and waste disposal protocols are recommended .
Biologische Aktivität
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₆H₁₄N₂O₄
- CAS Number : 1220027-95-1
- MDL Number : MFCD13561786
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its structural components. The presence of the nitro group and the quinoline moiety are crucial for its interaction with various biological targets. These interactions can lead to:
- Inhibition of Enzymatic Activity : The nitro group enhances the compound's ability to inhibit enzymes involved in various metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
Anti-Cholinesterase Activity
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promise in enhancing cholinergic neurotransmission by inhibiting AChE activity .
Case Studies
Research Findings
- Cytotoxicity : In vitro studies revealed that derivatives of this compound can act as microtubule-destabilizing agents, enhancing their anticancer properties by promoting apoptosis in cancer cells .
- Mechanistic Insights : The presence of the nitro group has been linked to increased reactivity and interaction with biological macromolecules, which could explain the observed biological activities .
Q & A
Basic: What are the recommended synthetic routes for 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid?
Methodological Answer:
A multi-step synthesis approach is typical for nitrobenzoic acid derivatives. Key steps may include:
- Nitration : Introduce the nitro group to the benzoic acid scaffold under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) .
- Coupling Reactions : Attach the 3,4-dihydroquinoline moiety via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) for isolation .
Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Employ a combination of analytical techniques:
- Spectroscopy :
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (if single crystals are obtainable) .
Note : Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook for nitrobenzoic acid analogs) .
Advanced: How can mechanistic insights into the nitro group’s reactivity be investigated?
Methodological Answer:
- Kinetic Studies : Monitor nitro reduction (e.g., with H₂/Pd-C) or electrophilic substitution reactions under varying conditions (pH, temperature) .
- Computational Modeling : Use DFT calculations to map electron density around the nitro group and predict sites for nucleophilic/electrophilic attack .
- Isotopic Labeling : Introduce ¹⁵N isotopes to trace nitro group behavior in reaction pathways .
Data Interpretation : Compare experimental results with computational models to validate mechanistic hypotheses .
Advanced: What strategies address stability issues during storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Decomposition Analysis : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Light Sensitivity : Store in amber glassware; assess photostability via UV irradiation experiments .
Contingency : If degradation occurs, repurify via preparative HPLC (C18 column, methanol/water gradient) .
Advanced: How should researchers resolve contradictory spectral or reactivity data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally related compounds (e.g., 3-nitrobenzoic acid derivatives in NIST databases) .
- Replicate Experiments : Repeat under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental artifacts .
- Alternative Techniques : Use X-ray crystallography to resolve ambiguities in stereochemistry or substituent positioning .
Example : Conflicting NOE (Nuclear Overhauser Effect) signals in NMR can be clarified via 2D-COSY or HSQC experiments .
Advanced: What computational tools are suitable for predicting physicochemical properties?
Methodological Answer:
- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity for drug design applications .
- Solubility Prediction : Apply Hansen solubility parameters or COSMO-RS models .
- Reactivity Descriptors : Compute Fukui indices to identify reactive sites for further functionalization .
Validation : Compare predictions with experimental solubility (e.g., shake-flask method) and reactivity assays .
Advanced: How can researchers design experiments to study biological activity?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against E. coli or S. aureus) using broth microdilution .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying nitro position or quinoline substituents) and correlate modifications with bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .
Data Analysis : Use statistical tools (e.g., PCA) to identify key structural determinants of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
